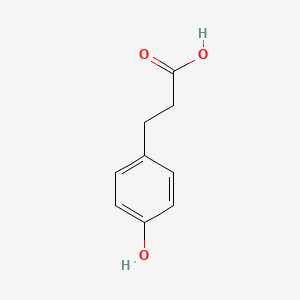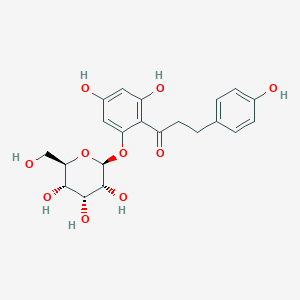
酞菁
描述
酞菁(H₂Pc)是一种大型的芳香族大环有机化合物,化学式为 ((C₈H₄N₂)₄H₂)。 其结构类似于卟啉(如叶绿素等分子的骨架),由四个异吲哚单元通过氮原子环连接而成 。该化合物具有一个迷人的中心腔,直径约为 (2.7 \times 10^{-10}) 米。 在这个腔体内,两个氢原子可以被超过 70 种不同的元素取代,包括几乎所有金属和一些非金属 。
科学研究应用
酞菁在不同的领域都有应用:
化学: 由于其强烈的蓝绿色,用作染料和颜料。
生物学: 由于其在光激活后产生活性氧的能力,被研究用于光动力疗法 (PDT)。
医学: 用酞菁进行的 PDT 在癌症治疗中显示出前景。
作用机制
酞菁发挥作用的确切机制取决于具体的应用。在 PDT 中,光激活酞菁,导致产生单线态氧和其他活性物质。这些物质会破坏细胞成分,使 PDT 能够有效地对抗癌细胞。 正在进行进一步的研究以探索其确切的分子靶点和途径 。
生化分析
Biochemical Properties
Phthalocyanine and its derived metal complexes (MPc) tend to aggregate and have low solubility in common solvents . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . Metal complexes derived from Pc2−, the conjugate base of H2Pc, are valuable in catalysis, organic solar cells, and photodynamic therapy .
Cellular Effects
Phthalocyanine derivatives are photoactive compounds that can absorb and emit light in the visible spectrum, especially in the red region of the spectrum, with great potential for biological scopes . They have been used as potential photodynamic agents because of their ability to generate singlet oxygen .
Molecular Mechanism
Phthalocyanine adopts a macrocyclic 18π-electron conjugated system consisting of four isoindole units connected through aza-nitrogen bridges . This aza-annulene structure of Phthalocyanine plays a crucial role in determining its unique optical and electrochemical properties .
Temporal Effects in Laboratory Settings
Phthalocyanine and derived metal complexes (MPc) are thermally very stable and do not melt but can be sublimed . Many phthalocyanine compounds strongly absorb light between 600 and 700 nm .
Dosage Effects in Animal Models
The effectiveness of PDT is often dependent on the dosage of the photosensitizer, light intensity, and duration of light exposure .
Metabolic Pathways
It is known that Phthalocyanine and its derivatives are involved in the generation of reactive oxygen species (ROS) during photodynamic therapy .
Transport and Distribution
Phthalocyanines are known to have low solubility in common solvents . They are often delivered to cells via specific delivery systems or modifications to increase their solubility .
Subcellular Localization
Phthalocyanines have been found to localize in various cellular compartments depending on their specific derivatives and modifications . For instance, some Phthalocyanines have been found to localize in the mitochondria , while others have been found in the endocytic compartments .
准备方法
酞菁通常通过邻二腈前体的环四聚反应合成。常见的起始材料包括邻苯二甲腈、邻苯二甲酰酐、邻苯二甲酰亚胺、邻苯二甲腈和 1,2-二溴苯或 1,3-二氮杂-2-吲哚啉酮。 金属衍生物通常通过使用邻苯二甲腈的金属模板反应制备,而非金属酞菁可以通过用无机酸处理碱金属酞菁来获得 。
化学反应分析
酞菁会发生各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件取决于具体的反应类型。这些反应产生的主要产物因取代基和反应条件而异。 例如,可以通过改变外围取代基来定制酞菁衍生物,使其适用于特定应用 。
相似化合物的比较
酞菁因其独特的结构和多功能应用而脱颖而出。虽然有卟啉和金属卟啉等相关化合物,但酞菁具有独特的优势,例如其稳定性、强烈的颜色和可调节的性质。
属性
CAS 编号 |
574-93-6 |
|---|---|
分子式 |
C32H18N8 |
分子量 |
514.5 g/mol |
IUPAC 名称 |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |
InChI 键 |
IEQIEDJGQAUEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
手性 SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
外观 |
Solid powder |
物理描述 |
Other Solid Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] |
纯度 |
>90% (or refer to the Certificate of Analysis) |
相关CAS编号 |
27290-25-1 |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Phthalocyanine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phthalocyanines are macrocyclic compounds consisting of four isoindole units linked together by nitrogen atoms. They possess a highly conjugated system, giving them intense color and unique optical properties. They can exist as free bases or complexed with a central metal ion. [, ]
ANone: Common techniques include:
- UV-Vis Spectroscopy: Identifies characteristic absorption bands in the visible and near-infrared regions, often revealing aggregation behavior. [, , , , , , , ]
- FT-IR Spectroscopy: Detects characteristic functional groups, such as C-H, C≡N, and metal-ligand vibrations. [, , , ]
- NMR Spectroscopy: Provides information on the structure and environment of protons (1H NMR) and carbons (13C NMR) in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , , ]
A: Introducing bulky or long-chain substituents, such as alkyl, alkoxy, or oligo(ethyleneoxy) groups, disrupts the π-π stacking interactions between phthalocyanine rings, leading to enhanced solubility in organic solvents. [, , , , , ]
ANone: Aggregation is influenced by:
- Concentration: Higher concentrations favor aggregation. [, ]
- Solvent Polarity: Aggregation is more pronounced in nonpolar solvents. [, , ]
- Temperature: Increased temperatures can disrupt aggregation. []
- Peripheral Substituents: Bulky or charged substituents hinder aggregation. [, , , , , ]
ANone: Aggregation often leads to:
- Broadening and red-shifting of absorption bands. [, ]
- Quenching of fluorescence. [, , ]
- Reduced singlet oxygen generation. []
ANone: Metallophthalocyanines, particularly those containing cobalt or iron, exhibit catalytic activity in various reactions, including:
- Oxidation reactions: E.g., oxidation of cyclohexene, hydroquinone, and cumene. [, ]
- Decomposition of hydrogen peroxide. [, ]
- Reduction reactions: E.g., electrocatalytic reduction of molecular oxygen. []
A: The central metal ion plays a crucial role in determining the catalytic activity and selectivity of metallophthalocyanines. For instance, cobalt phthalocyanines are known to catalyze the decomposition of hydrogen peroxide more effectively than iron phthalocyanines. [, ]
ANone: Computational methods like DFT (Density Functional Theory) are used to:
- Predict the electronic structure and spectroscopic properties of phthalocyanines. [, , ]
- Study the impact of structural modifications on their electronic properties. [, , ]
- Investigate the interactions between phthalocyanines and other molecules or surfaces. [, , ]
ANone: Studies have shown that both the nature and position of substituents impact these properties:
- Peripheral vs. Non-peripheral: Non-peripheral substitution can lead to distinct optical and electrochemical properties compared to peripheral substitution. [, ]
- Electron-donating vs. Electron-withdrawing: The electronic nature of the substituents affects the energy levels of the phthalocyanine, influencing its absorption, fluorescence, and redox properties. [, , ]
A: Cationic phthalocyanines have shown enhanced cellular uptake and photodynamic activity compared to their neutral counterparts, potentially due to increased interactions with negatively charged cell membranes. [, ]
ANone: Common strategies include:
- Introduction of hydrophilic substituents: Such as sulfonic acid groups, polyethylene glycol (PEG) chains, or carbohydrate moieties. [, , , ]
- Encapsulation in nanocarriers: Liposomes, nanoparticles, or dendrimers can encapsulate hydrophobic phthalocyanines, enhancing their solubility, stability, and targeted delivery. [, ]
ANone: Targeting strategies include:
- Conjugation with targeting ligands: Attaching ligands like antibodies, peptides (e.g., LHRH), or small molecules that bind to specific receptors overexpressed on target cells. [, ]
- Encapsulation in targeted nanocarriers: Utilizing nanocarriers modified with targeting ligands to deliver phthalocyanines selectively to desired sites. []
ANone: Common models include:
- Cell culture studies: Assessing the phototoxicity of phthalocyanines against various cancer cell lines, such as HeLa, HuH-7, Bel-7402, BGC823, and K562 cells. [, , ]
- Photodynamic inactivation of microorganisms: Evaluating the effectiveness of phthalocyanines in killing bacteria and viruses upon light activation. [, ]
ANone: In vitro models may not fully recapitulate the complexities of the in vivo environment, including:
- Drug metabolism and clearance. []
- Immune system interactions. []
- Tumor microenvironment heterogeneity. []
A: While generally considered stable, the widespread use of phthalocyanines raises concerns about their persistence and potential accumulation in the environment. Studies are needed to assess their ecotoxicological effects and develop strategies for their degradation and removal from wastewater. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


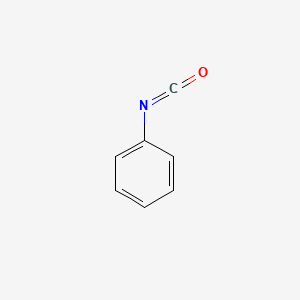







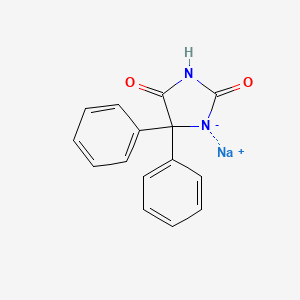
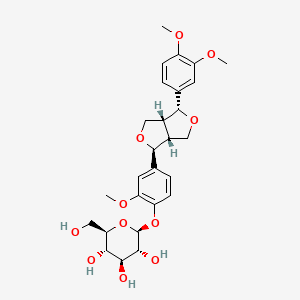
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)
